N-Benzoyl-O,alpha-dimethyl-DL-tyrosine

Beschreibung

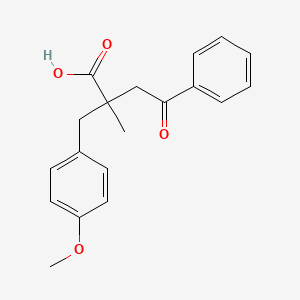

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-2-methyl-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-19(18(21)22,12-14-8-10-16(23-2)11-9-14)13-17(20)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJVTQOKJRMSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine CAS 118024-43-4

An in-depth technical guide on N-Benzoyl-O,α-dimethyl-DL-tyrosine (CAS 118024-43-4), structured for researchers and drug development professionals.

Critical Intermediate for Chiral Resolution in Metyrosine Manufacturing

CAS: 118024-43-4 Formula: C₁₉H₂₁NO₄ Molecular Weight: 327.37 g/mol Stereochemistry: Racemic (DL-mixture)

Executive Summary

N-Benzoyl-O,α-dimethyl-DL-tyrosine is a specialized synthetic intermediate primarily utilized in the pharmaceutical manufacturing of Metyrosine (α-Methyl-L-tyrosine), a tyrosine hydroxylase inhibitor used in the management of pheochromocytoma.

Its chemical design—featuring orthogonal protection (N-benzoyl, O-methyl) and a quaternary α-carbon—serves a singular, critical purpose: Enabling Optical Resolution. The free zwitterionic form of α-methyltyrosine is difficult to resolve into pure enantiomers due to high polarity and poor solubility in organic solvents. By masking the amine and phenol functionalities, CAS 118024-43-4 transforms the substrate into a lipophilic carboxylic acid capable of forming distinct, crystallizable diastereomeric salts with chiral bases, facilitating the isolation of the pharmacologically active L-isomer.

Chemical Profile & Structural Logic

Molecular Architecture

The molecule is a derivative of tyrosine characterized by three key structural modifications that dictate its reactivity and physical properties:

| Feature | Chemical Moiety | Function in Synthesis/Resolution |

| α-Methylation | Quaternary Carbon (Cα) | Introduces the core pharmacophore of Metyrosine; restricts conformational freedom; prevents racemization during processing. |

| N-Benzoylation | Benzamide | Masks the basic amine; increases crystallinity; creates a hydrogen-bond acceptor site for chiral recognition during resolution. |

| O-Methylation | Methyl Phenyl Ether | Masks the phenolic hydroxyl; prevents oxidative degradation; enhances solubility in organic solvents (e.g., Acetone, Methanol) used in crystallization. |

Physicochemical Properties[1][2][3][4]

-

Appearance: White to off-white crystalline powder.

-

Solubility: Soluble in polar organic solvents (Ethanol, DMSO, DMF); sparingly soluble in water (unlike the free amino acid).

-

Acidity: The free carboxylic acid allows for salt formation with chiral resolving agents (e.g., (S)-(-)-1-Phenylethylamine, Brucine, or Cinchonidine).

Synthesis & Manufacturing Workflow

The synthesis of CAS 118024-43-4 is typically the penultimate step before chiral separation in the Metyrosine pathway. The process generally begins with 4-methoxyphenylacetone.

Synthesis Pathway (Bucherer-Bergs Route)

-

Hydantoin Formation: Reaction of 4-methoxyphenylacetone with ammonium carbonate and potassium cyanide yields the 5-substituted hydantoin.

-

Hydrolysis: Alkaline hydrolysis opens the hydantoin ring to yield O-methyl-α-methyl-DL-tyrosine .

-

Benzoylation (The Key Step): The racemic amino acid is treated with benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH/DCM or Acetone) to yield N-Benzoyl-O,α-dimethyl-DL-tyrosine .

Process Flow Diagram

The following diagram illustrates the transformation from raw materials to the resolvable intermediate.

Figure 1: Synthetic pathway generating the N-Benzoyl protected intermediate.

Application: Optical Resolution Mechanism

The primary utility of CAS 118024-43-4 is its ability to undergo Classical Resolution via Diastereomeric Crystallization .

The Resolution Protocol

Because the compound is a racemic acid, it reacts with optically active bases to form diastereomeric salts. These salts possess different solubilities in specific solvents.

-

Salt Formation: CAS 118024-43-4 (DL) is dissolved in a hot solvent (e.g., Ethanol/Water). A chiral base, such as (-)-α-Phenylethylamine , is added.

-

Selective Crystallization: Upon cooling, the salt of the L-isomer (e.g., L-Acid · (-)-Base) crystallizes out preferentially due to higher lattice energy/lower solubility compared to the D-Acid · (-)-Base salt.[1]

-

Isolation: Filtration yields the enriched L-isomer salt.

-

Regeneration: The salt is treated with dilute acid (HCl) to release the purified N-Benzoyl-O,α-methyl-L-tyrosine .

-

Final Deprotection: Refluxing in concentrated HBr or HI removes both the N-benzoyl and O-methyl groups, yielding the active pharmaceutical ingredient, Metyrosine .

Mechanism of Action Diagram

Figure 2: Optical resolution workflow utilizing CAS 118024-43-4.

Analytical Specifications

For researchers validating this compound, the following analytical markers are standard.

| Method | Parameter | Expected Observation |

| HPLC | Purity | >98.0% (Area %). Impurities may include unbenzoylated O-methyl-α-methyltyrosine. |

| Chiral HPLC | Enantiomeric Ratio | 50:50 (Racemic) prior to resolution. Post-resolution target: >99% L-isomer. |

| 1H NMR | α-Methyl Group | Singlet at ~1.6–1.8 ppm (3H). Distinctive for α-substituted amino acids. |

| 1H NMR | O-Methyl Group | Singlet at ~3.7–3.8 ppm (3H).[2] |

| 1H NMR | Benzoyl Protons | Multiplets at ~7.4–7.8 ppm (5H). |

| IR Spectroscopy | Carbonyls | Strong bands at ~1650 cm⁻¹ (Amide I) and ~1710 cm⁻¹ (Carboxylic Acid). |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place. Stable at room temperature, but hygroscopic nature should be checked.

-

Reactivity: Avoid strong oxidizing agents. The amide bond is stable to mild acid/base but hydrolyzes under strong conditions (which is intentional for deprotection).

References

-

Pharmaffiliates. (n.d.). N-Benzoyl-O,α-dimethyl-DL-tyrosine - CAS 118024-43-4.[3] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22795661, N,O-Dibenzoyl-L-tyrosine (Related Analog). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of O-methyl-L-tyrosine (Precursor Methodology). Retrieved from [Link]

- Engel, J., et al. (1980). Process for the preparation of alpha-methyl-tyrosine. US Patent 4,191,840. (Describes the general Bucherer-Bergs and hydrolysis route for Metyrosine precursors).

Sources

An In-Depth Technical Guide to the Structure and Properties of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine, a modified amino acid derivative with significant applications in stereoselective synthesis. Drawing upon established principles of organic chemistry and analytical science, this document will delve into the synthesis, structural elucidation, and practical utility of this compound, offering valuable insights for professionals in pharmaceutical development and chemical research.

Introduction: The Significance of Modified Amino Acids in Pharmaceutical Chemistry

The strategic modification of amino acids is a cornerstone of modern drug discovery and development. Alterations to the fundamental structure of these biomolecules can profoundly influence their physicochemical properties, metabolic stability, and biological activity. N-Benzoyl-O,alpha-dimethyl-DL-tyrosine (CAS No. 118024-43-4) is a prime example of a rationally designed amino acid derivative.[1] Its structural modifications—N-benzoylation, O-methylation, and alpha-methylation—are not arbitrary but are introduced to serve a specific purpose, most notably in the chiral resolution of other pharmaceutically relevant compounds.[1] This guide will deconstruct the molecular architecture of this compound and elucidate the rationale behind its design and application.

Molecular Structure and Physicochemical Properties

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is a racemic compound with the molecular formula C₁₉H₂₀O₄ and a molecular weight of 312.37 g/mol .[1] The core structure is derived from the amino acid tyrosine, with three key modifications:

-

N-Benzoylation: The amino group is acylated with a benzoyl group. This transformation removes the basicity of the amine and introduces a rigid, aromatic moiety that can participate in various non-covalent interactions.

-

O-Methylation: The phenolic hydroxyl group is converted to a methyl ether. This modification prevents potential side reactions associated with the acidic phenol and alters the electronic properties of the aromatic ring.

-

alpha-Methylation: A methyl group is introduced at the alpha-carbon, creating a quaternary stereocenter. This modification enhances steric bulk and can influence the conformational preferences of the molecule.

Table 1: Physicochemical Properties of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine

| Property | Value | Source |

| CAS Number | 118024-43-4 | [1] |

| Molecular Formula | C₁₉H₂₀O₄ | [1] |

| Molecular Weight | 312.37 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane; sparingly soluble in water | Inferred |

Strategic Synthesis: A Plausible Multi-step Approach

Experimental Protocol: N-Benzoylation of O,alpha-dimethyl-DL-tyrosine

This protocol is based on the widely used Schotten-Baumann reaction for the N-acylation of amino acids.

-

Dissolution: Dissolve O,alpha-dimethyl-DL-tyrosine (1.0 eq) in an aqueous solution of a suitable base, such as 1 M sodium hydroxide or sodium bicarbonate, at 0-5 °C with stirring. The use of a base is crucial to deprotonate the amino group, enhancing its nucleophilicity.

-

Acylation: Add benzoyl chloride (1.1-1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C. The slight excess of benzoyl chloride ensures complete conversion of the starting material.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of 2-3. This protonates the carboxylate, leading to the precipitation of the N-benzoylated product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Structural Elucidation: A Predictive Spectroscopic Analysis

The definitive identification and characterization of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine rely on a combination of spectroscopic techniques. While experimental data for this specific molecule is not publicly available, we can predict the expected spectral features based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic and aliphatic protons. Key expected signals include:

-

Aromatic protons of the benzoyl group and the tyrosine ring, likely appearing in the range of δ 7.0-8.0 ppm.

-

A singlet for the O-methyl protons at approximately δ 3.8 ppm.

-

A singlet for the alpha-methyl protons around δ 1.5-1.7 ppm.

-

The methylene protons (Cβ) adjacent to the aromatic ring would likely appear as a multiplet.

-

A broad singlet for the N-H proton of the amide, the chemical shift of which would be concentration and solvent dependent.

-

A broad singlet for the carboxylic acid proton, typically downfield (> δ 10 ppm).

-

-

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation, with expected signals for:

-

The carbonyl carbons of the amide and carboxylic acid in the range of δ 165-180 ppm.

-

Aromatic carbons between δ 110-140 ppm.

-

The O-methyl carbon around δ 55 ppm.

-

The alpha-carbon (quaternary) and the alpha-methyl carbon.

-

The beta-carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| N-H (Amide) | 3200-3400 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

| C=O (Amide I) | 1630-1680 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-N (Amide) | 1200-1350 | Stretching |

| C-O (Ether) | 1000-1300 | Stretching |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The electrospray ionization (ESI) mass spectrum would be expected to show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the mode of analysis. Fragmentation patterns would likely involve the loss of the carboxyl group, the benzoyl group, and cleavage of the side chain.

Application in Chiral Resolution of Metyrosine

The primary documented application of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is in the optical resolution of (±)-Metyrosine (α-methyl-L-tyrosine).[1] Metyrosine is a tyrosine hydroxylase inhibitor used in the management of pheochromocytoma. The therapeutic activity resides in the L-enantiomer, making chiral resolution a critical step in its manufacturing.

The resolution process likely involves the formation of diastereomeric salts. As N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is a racemic carboxylic acid, it can be resolved into its enantiomers using a chiral amine. Subsequently, one of the enantiomers of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine can be used as a resolving agent for racemic metyrosine.

The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization. Once separated, the desired enantiomer of metyrosine can be liberated by treatment with a base to neutralize the resolving agent.

Conclusion and Future Perspectives

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine represents a valuable tool in the synthesis of enantiomerically pure pharmaceuticals. Its carefully considered design allows for efficient diastereomeric salt formation, facilitating the separation of racemic mixtures. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and characterization can be confidently approached through established chemical principles. Future research could focus on the crystallographic analysis of its diastereomeric salts to provide a deeper understanding of the molecular interactions governing the chiral recognition process. Furthermore, the application of this and similar resolving agents could be extended to other chiral amines of pharmaceutical interest.

References

-

Pharmaffiliates. N-Benzoyl-O,α-dimethyl-DL-tyrosine. [Link]

-

PubChem. N-Benzoyl-L-tyrosine. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. [Link]

-

SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

-

NIST WebBook. L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester. [Link]

- Google Patents.

-

Digital Commons @ Michigan Tech. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. [Link]

-

PubChem. o-Benzyl-DL-tyrosine. [Link]

-

MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. [Link]

-

Pharmaffiliates. CAS No : 118024-43-4 | Product Name : N-Benzoyl-O,α-dimethyl-DL-tyrosine. [Link]

Sources

An In-Depth Technical Guide to the Molecular Weight Determination of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine

Abstract

This technical guide provides a comprehensive overview of the methodologies for the precise determination of the molecular weight of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of modern analytical techniques. We will explore the use of high-resolution mass spectrometry—specifically Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—and the foundational technique of Elemental Analysis. Each section offers not just a protocol, but a rationale for the experimental choices, ensuring a self-validating system for accurate and reliable results.

Introduction to N-Benzoyl-O,alpha-dimethyl-DL-tyrosine

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of a benzoyl group attached to the nitrogen of the amino group, a methyl group on the alpha-carbon, and a methyl ether at the phenolic hydroxyl group. Understanding its precise molecular weight is a critical parameter in its synthesis, purification, and characterization, ensuring its identity and purity for research and development applications.

Based on its chemical structure, the molecular formula of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is C₁₉H₂₁NO₄. This composition dictates its theoretical molecular weight, which serves as a benchmark for experimental determination.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₄ | - |

| Theoretical Monoisotopic Mass | 327.1471 g/mol | - |

| Theoretical Average Mass | 327.38 g/mol | - |

The accurate determination of the molecular weight of this compound is paramount for confirming its successful synthesis and for ruling out the presence of impurities or byproducts. This guide will provide the necessary technical details to achieve this with high confidence.

High-Resolution Mass Spectrometry: A Primary Tool for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like N-Benzoyl-O,alpha-dimethyl-DL-tyrosine, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal as they minimize fragmentation and predominantly produce the molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a technique that generates gas-phase ions from a liquid solution, making it highly suitable for the analysis of polar organic molecules.[1][2] The process involves the formation of highly charged droplets that, upon solvent evaporation, yield protonated or deprotonated molecular ions.[3]

The choice of solvent and ionization mode (positive or negative) is critical for successful analysis. For N-Benzoyl-O,alpha-dimethyl-DL-tyrosine, the presence of a carboxylic acid group and a tertiary amine makes it amenable to both positive and negative ionization. In positive ion mode, the molecule can be readily protonated at the nitrogen atom, forming the [M+H]⁺ ion. In negative ion mode, the carboxylic acid can be deprotonated to form the [M-H]⁻ ion. The choice often depends on the signal intensity and stability of the resulting ion.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine.

-

Dissolve the sample in 1 mL of high-purity methanol or acetonitrile to create a 1 mg/mL stock solution.[4]

-

Perform a serial dilution of the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.[5]

-

If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter.[4]

-

-

Instrument Setup (Example using a TOF Mass Analyzer):

-

Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of interest.

-

Set the ionization mode to positive ion mode.

-

Set the capillary voltage to approximately 3.5-4.5 kV.

-

Set the drying gas (typically nitrogen) flow rate and temperature to optimize desolvation (e.g., 8-10 L/min at 300-350 °C).

-

Set the mass range to scan from m/z 100 to 500.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Alternatively, for complex mixtures, inject the sample into a liquid chromatography system coupled to the mass spectrometer (LC-MS).[2]

-

Acquire the mass spectrum for a sufficient duration to obtain a stable signal and good signal-to-noise ratio.

-

The primary ion expected in the positive ion mode ESI-MS spectrum is the protonated molecule, [M+H]⁺. Given the molecular formula C₁₉H₂₁NO₄, the expected monoisotopic mass of the neutral molecule is 327.1471 Da. Therefore, the [M+H]⁺ ion should be observed at an m/z of 328.1544.

Expected Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur. Based on studies of similar N-benzoyl compounds, potential fragmentation pathways include:[6]

-

Loss of water (-18 Da): From the carboxylic acid group.

-

Loss of the methoxy group (-31 Da): From the O-methylated tyrosine.

-

Cleavage of the amide bond: This can lead to the formation of a benzoyl cation (m/z 105) or the remaining amino acid fragment.

A characteristic rearrangement ion at m/z 135 has been observed in the mass spectra of N-benzoyl-2-hydroxyalkylamines, which involves the transfer of a hydroxyl hydrogen.[6] While N-Benzoyl-O,alpha-dimethyl-DL-tyrosine lacks a hydroxyl group, understanding such fragmentation patterns in related molecules is crucial for interpreting any unexpected peaks.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another soft ionization technique particularly well-suited for the analysis of a wide range of molecules, including peptides and small organic compounds.[7][8] The analyte is co-crystallized with a matrix compound, and a laser is used to desorb and ionize the analyte molecules.[9]

The choice of matrix is the most critical parameter in MALDI-TOF MS. The matrix must absorb the laser energy and facilitate the ionization of the analyte. For small molecules like N-Benzoyl-O,alpha-dimethyl-DL-tyrosine, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).[10] The sample preparation method, such as the dried-droplet technique, is chosen for its simplicity and effectiveness.

-

Sample and Matrix Preparation:

-

Target Plate Preparation (Dried-Droplet Method):

-

Instrument Setup and Data Acquisition:

-

Calibrate the instrument using a standard peptide or small molecule calibration mixture.

-

Insert the target plate into the mass spectrometer.

-

Set the instrument to positive ion reflector mode.

-

Adjust the laser intensity to the minimum level required to obtain a good signal, to minimize fragmentation.

-

Acquire the mass spectrum by averaging multiple laser shots across the sample spot.

-

In MALDI-TOF MS, in addition to the protonated molecule [M+H]⁺ (m/z 328.15), it is common to observe adducts with sodium [M+Na]⁺ (m/z 350.14) and potassium [M+K]⁺ (m/z 366.11). The presence of these adducts can further confirm the molecular weight of the compound.

Elemental Analysis: A Foundational Confirmation

Elemental analysis, specifically CHNS/O analysis, is a combustion-based technique that provides the weight percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[10][12] This data is used to determine the empirical formula of a compound, which can then be compared to the proposed molecular formula to confirm its identity and purity.[3][13]

The principle of elemental analysis is the complete combustion of the sample in a controlled oxygen environment.[13] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[13] The accuracy of this method is highly dependent on the purity of the sample and the precise weighing of the sample.

-

Sample Preparation:

-

Ensure the sample of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is pure and has been thoroughly dried to remove any residual solvents.

-

Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.[14]

-

-

Instrument Setup:

-

Set up the elemental analyzer according to the manufacturer's instructions.

-

Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

-

-

Analysis:

-

Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.

-

The instrument will automatically perform the combustion, separation, and detection of the resulting gases.

-

The theoretical elemental composition of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine (C₁₉H₂₁NO₄) is:

-

Carbon (C): 69.71%

-

Hydrogen (H): 6.47%

-

Nitrogen (N): 4.28%

-

Oxygen (O): 19.55%

The experimental results from the CHN analysis should be within ±0.4% of these theoretical values to be considered a good confirmation of the molecular formula and purity of the compound.

Conclusion: A Multi-Faceted Approach to Molecular Weight Determination

The accurate determination of the molecular weight of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is a critical step in its scientific investigation. This guide has outlined a multi-faceted approach that combines the high resolution and accuracy of mass spectrometry with the foundational confirmation of elemental analysis. By employing ESI-MS and/or MALDI-TOF MS, researchers can directly observe the molecular ion and gain confidence in the compound's identity. Complementing this with CHN elemental analysis provides an orthogonal validation of the molecular formula and purity. The detailed protocols and the rationale behind the experimental choices provided herein are intended to empower researchers to obtain reliable and reproducible results, ensuring the scientific integrity of their work.

References

-

Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

-

DeJongh, D. C., Lin, D. C. K., Leclair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3183. Retrieved from [Link]

-

Protein Chemistry Lab. (n.d.). Procedure for MALDI-TOF Analysis. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Cairns, W. R. L., & Wülser, P.-A. (2016). MALDI-TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins. Journal of Proteome Research, 15(4), 1276–1285. Retrieved from [Link]

-

Gundry, R. L., White, M. Y., & Murray, K. K. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current protocols in molecular biology, Chapter 10, Unit 10.23. Retrieved from [Link]

-

Bruker. (2016). MALDI-TOF/TOF mass spectrometry. Retrieved from [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. Retrieved from [Link]

-

Iowa State University. (2020). Thermo FlashSmart CHNS/O Elemental Analyzer. Retrieved from [Link]

-

Kwiecien, N. W., & Coon, J. J. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry : JMS, 52(11), 735–751. Retrieved from [Link]

-

Stanford University. (n.d.). ESI-MS. Retrieved from [Link]

-

YIC. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved from [Link]

-

Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

Sources

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. uib.no [uib.no]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pcl.tamu.edu [pcl.tamu.edu]

- 8. aims.chem.utoronto.ca [aims.chem.utoronto.ca]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 12. mt.com [mt.com]

- 13. rsc.org [rsc.org]

- 14. cif.iastate.edu [cif.iastate.edu]

Executive Summary

Metyrosine (

For drug development professionals, the identification of Metyrosine-related compounds—ranging from chiral impurities to downstream metabolites—is not merely a regulatory compliance task (USP/ICH Q3A) but a fundamental requirement for ensuring drug safety and efficacy. The presence of the D-isomer (inactive) or structurally similar analogs like

This guide provides a comprehensive framework for the structural identification, mechanistic origin, and analytical separation of these compounds, moving beyond standard monographs to explore the causality behind their formation and detection.

Mechanistic Foundation: The Target and the Inhibition

To identify "related compounds," one must first understand the parent molecule's interaction with the biological pathway. Metyrosine is a structural analog of L-tyrosine. Its methyl group at the

The Catecholamine Biosynthesis Blockade

The following diagram illustrates the precise intervention point of Metyrosine.[3][4] Note that by blocking step 1, all downstream catecholamines are depleted.[3][5]

Figure 1: Mechanism of Action.[2][3][5][6][7][8][9][10] Metyrosine competes with L-Tyrosine at the Tyrosine Hydroxylase active site, preventing the formation of L-DOPA.[1]

Profiling Related Compounds: Origins and Chemistry

In a CMC (Chemistry, Manufacturing, and Controls) context, "related compounds" generally fall into three categories: Synthetic Impurities , Degradants , and Stereoisomers .

The Critical Impurity List

The following table synthesizes data regarding common impurities found in Metyrosine API synthesis (often via the Bucherer-Bergs reaction or asymmetric Strecker synthesis).

| Compound Class | Specific Related Compound | Origin/Mechanism | Molecular Formula | Criticality |

| Stereoisomer | Chiral impurity from non-stereoselective synthesis or racemization. | High: Biologically inactive but competes for absorption/transport. | ||

| Metabolite/Analog | 3-hydroxylation of Metyrosine (in vivo) or over-oxidation (synthesis). | High: Has distinct pharmacological activity (decarboxylase inhibitor). | ||

| Synthetic Intermediate | Incomplete hydrolysis during synthesis. | Med: Lipophilic impurity; alters pharmacokinetics. | ||

| Starting Material | 4-Methoxy- | Failure to deprotect the methoxy group (if used as precursor). | Med: Potential allergenicity. | |

| Regioisomer | Impurity in starting material (m-tyrosine vs p-tyrosine). | Low: Similar retention time to parent; difficult to separate. |

Structural Logic for Identification

When identifying an unknown peak in a Metyrosine sample, apply the following logic:

-

Mass Shift +16 Da: Indicates hydroxylation (likely

-Methyldopa). -

Mass Shift +14 Da: Indicates methylation (likely methyl ester or O-methyl ether).

-

Same Mass, Different RT: Likely the D-enantiomer (requires chiral column to confirm) or the meta-isomer.

Analytical Methodologies: The "How-To"

Metyrosine is a zwitterionic amino acid, making it notoriously difficult to retain on standard C18 HPLC columns without modification. It is highly polar and water-soluble.

Separation Strategy 1: Ion-Pairing RP-HPLC

Best for: Routine purity analysis and non-chiral impurities.

-

Column: C18 (End-capped), 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: 10 mM Sodium Pentanesulfonate (Ion Pairing Agent) in 0.1% Phosphoric Acid (pH 2.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5% B over 15 mins. (Keep organic low to maintain ion-pairing solubility).

-

Mechanism: The sulfonate pairs with the amine of Metyrosine, creating a neutral complex that retains on the lipophilic C18 phase.

Separation Strategy 2: Chiral Separation (The Gold Standard)

Best for: Quantifying the D-isomer impurity.

-

Principle: Ligand Exchange Chromatography (LEC).

-

Column: Chiralpak ZWIX(+) or a specialized Copper(II)-modified silica column.

-

Mobile Phase: 2 mM Copper(II) sulfate in water/methanol (90:10).

-

Detection: UV 254 nm (Copper complex enhances UV absorption).

-

Mechanism: Metyrosine forms a diastereomeric ternary complex with the copper ion and the chiral selector on the column. The L- and D- forms have different stability constants, leading to separation.

Protocol: Identification of Unknown Impurities

Objective: Isolate and identify a related compound appearing at RRT 1.2 in a stability sample.

Experimental Workflow Diagram

Figure 2: Decision tree for identifying unknown Metyrosine-related compounds.

Step-by-Step Methodology

Step 1: LC-MS/MS Screening

-

System: Q-TOF Mass Spectrometer coupled to UHPLC.

-

Column: HILIC (Hydrophilic Interaction LC) is preferred here over Ion-Pairing to avoid contaminating the MS source with sulfonates.

-

Column: Amide or Zwitterionic HILIC phase.

-

Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (15:85).

-

-

MS Settings: ESI Positive mode. Source Temp: 350°C.

-

Data Analysis: Look for the

ion.-

Metyrosine

. -

If peak is 212.09

Hydroxylated (+16). -

If peak is 210.11

Methylated (+14).

-

Step 2: Isolation (Prep-HPLC) If the structure cannot be solved by MS alone (e.g., distinguishing meta-tyrosine from para-tyrosine), isolate the peak.

-

Scale up the HILIC method to a 21.2 mm ID column.

-

Inject 50-100 mg of crude material.

-

Collect fractions based on UV threshold.

-

Lyophilize fractions (freeze-dry) to remove water/buffer. Note: Ammonium formate is volatile, making it ideal for this step.

Step 3: NMR Structural Confirmation

-

Dissolve isolated solid in

with a drop of -

Key Signals to Observe:

- -Methyl group: Singlet around 1.5 - 1.6 ppm. (If this is split or shifted, the modification is near the chiral center).

-

Aromatic Region (6.8 - 7.2 ppm):

-

Para-substitution (Metyrosine): Two doublets (AA'BB' system).

-

Meta-substitution (Isomer): Complex multiplet pattern.

-

3,4-Dihydroxy (Methyldopa): 1,2,4-trisubstituted pattern (d, d, s).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 441350, Metyrosine. Retrieved from [Link]

-

United States Pharmacopeia (USP). Metyrosine Monograph.[11][12] (Requires Subscription). General reference for "Related Compounds" limits.

-

DrugBank Online. Metyrosine: Pharmacology and Metabolism. Retrieved from [Link]

-

ResearchGate (2006). HPLC Separation of Metyrosine Enantiomers as Methyl Esters. Retrieved from [Link]

Sources

- 1. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Metyrosine (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. What is Metyrosine used for? [synapse.patsnap.com]

- 5. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US9452974B2 - Stereoselective synthesis of metyrosine - Google Patents [patents.google.com]

- 8. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. drugs.com [drugs.com]

- 10. Alternative catecholamine pathways after tyrosine hydroxylase inhibition in malignant pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. α-甲基-L-酪氨酸 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 12. ftp.uspbpep.com [ftp.uspbpep.com]

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine safety data sheet (SDS)

Technical Safety Guide: N-Benzoyl-O, -dimethyl-DL-tyrosine

CAS Registry Number: 118024-43-4

Role: Pharmaceutical Intermediate / Chiral Resolution Agent

Chemical Class: N-Acyl-

Executive Summary & Chemical Identity

N-Benzoyl-O,

Unlike standard amino acids, the presence of the

Physicochemical Profile (Predicted/Experimental)

| Property | Value / Description | Note |

| Molecular Formula | Confirmed based on structure.[1] | |

| Molecular Weight | 327.38 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Low in water; Soluble in DMSO, Methanol, Ethanol | Hydrophobic Benzoyl/Methyl groups reduce aqueous solubility.[1] |

| Chirality | Racemic (DL-mixture) | Used to resolve enantiomers of downstream APIs.[1] |

| pKa (Acid) | ~3.5 - 4.0 (Carboxylic acid) | Slightly higher than Tyr due to |

Hazard Identification & Risk Assessment (GHS)

Note: As a specialized intermediate, specific toxicological data (LD50) is limited.[1] The following classification is derived from Structure-Activity Relationship (SAR) analysis of the parent compound (Metyrosine) and functional group properties.

Predictive Toxicology (Read-Across Methodology)[1]

-

Primary Bioactive Metabolite: Potential hydrolysis in vivo could yield

-methyltyrosine (Metyrosine).[1] Metyrosine is a potent inhibitor of catecholamine synthesis. -

Acute Toxicity: Predicted Category 4 (Oral) .[1]

-

Skin/Eye Irritation: Predicted Category 2 (Irritant) due to carboxylic acid functionality and potential for dust generation.

GHS Label Elements (Proposed)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed (Precautionary default).[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Structural Alerts

Operational Handling Protocols

This section details the causal logic behind handling choices, moving beyond simple "wear gloves" instructions to an OEB (Occupational Exposure Band) based approach.

Containment Strategy

Default Assignment: OEB 3 (10–100

-

Engineering Controls:

-

Handle all powders within a Class II Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with HEPA filtration.

-

Reasoning: The solid state poses a dust inhalation risk. If the compound hydrolyzes in the lung mucosa, it could locally inhibit enzymes or cause irritation.

-

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Requirement | Technical Justification |

| Respiratory | N95 (minimum) or P100/PAPR | Prevention of particulate inhalation is critical for |

| Dermal | Double Nitrile Gloves (0.11 mm min) | Lipophilic nature (Benzoyl group) increases potential for dermal absorption.[1] |

| Ocular | Safety Goggles (ANSI Z87.1) | Prevent acidic irritation of corneal tissue.[1] |

Solubilization & Stock Preparation

Protocol:

-

Weigh compound in a containment hood.

-

Dissolve in DMSO (Dimethyl Sulfoxide) to create a 100 mM stock solution.

-

Why DMSO? Water solubility is poor. DMSO ensures complete solvation for accurate dosing.

-

-

Sonicate for 5–10 minutes if turbidity persists.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent amide bond hydrolysis.

Metabolic Pathway & Stability Visualization

The following diagram illustrates the theoretical metabolic fate and stability of the compound, highlighting why it is considered "metabolically robust" compared to native Tyrosine.

Caption: Predicted metabolic stability showing resistance to rapid degradation due to steric hindrance at the

Emergency Response Protocols

These protocols are self-validating systems: the action taken immediately mitigates the specific chemical property causing harm.[1]

Spill Management (Solid State)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double gloves and P100 respiratory protection.

-

Contain: Do NOT dry sweep. Dry sweeping aerosolizes the powder.

-

Neutralize/Clean:

First Aid Measures

-

Eye Contact: Flush with water for 15 minutes.[10] Mechanism: Dilution of the carboxylic acid moiety.

-

Skin Contact: Wash with soap and water. Mechanism: Surfactants are required to remove the lipophilic benzoyl-derivative; water alone is insufficient.[1]

-

Ingestion: Rinse mouth. Do not induce vomiting. Contact poison control. Mechanism: Prevent aspiration of the irritant into lungs.

References

-

Pharmaffiliates. (n.d.). N-Benzoyl-O,α-dimethyl-DL-tyrosine - CAS 118024-43-4 Product Data. Retrieved from [Link]

-

PubChem. (2025).[2][8][9] N-Benzoyl-L-tyrosine (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link][1][8]

-

European Chemicals Agency (ECHA). (2024).[1] Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

- 1. echemi.com [echemi.com]

- 2. o-Benzyl-DL-tyrosine | C16H17NO3 | CID 86047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester [webbook.nist.gov]

- 4. N-Benzoyl-DL-tyrosyl-N',N'-dipropylamide [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. N-Benzoyl-DL-tyrosil-N',N'-dipropylamide | 57227-09-5 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. N-Benzoyl-L-tyrosine | C16H15NO4 | CID 151021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Core Differences Between Metyrosine and its N-Benzoyl Derivative

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the fundamental differences between Metyrosine, a critical agent in managing catecholamine excess, and its N-Benzoyl derivative. We will dissect their molecular structures, explore the profound impact of N-benzoylation on the mechanism of action, and detail the distinct synthetic and analytical methodologies required for each compound.

Introduction: From Bioactive Scaffold to Derivatized Analog

Metyrosine, chemically known as α-methyl-L-tyrosine, is a well-established small molecule drug that serves as a cornerstone in the management of pheochromocytoma, a rare neuroendocrine tumor.[1][2] Its therapeutic efficacy stems from its ability to act as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[3][4]

In drug discovery and development, the chemical modification of a known bioactive scaffold is a fundamental strategy to modulate properties such as potency, selectivity, stability, and pharmacokinetics. One of the most common modifications is N-acylation, such as the introduction of a benzoyl group to a primary or secondary amine. This guide will explore the structural, mechanistic, and practical consequences of applying such a modification to the Metyrosine scaffold, creating its N-Benzoyl derivative. We will contrast the established clinical agent with its derivatized form to illustrate the critical impact of this chemical alteration.

Part 1: Metyrosine – The Pharmacologically Active Parent Compound

Molecular Profile and Physicochemical Properties

Metyrosine is a non-proteinogenic α-amino acid, specifically the L-isomer of α-methyl-tyrosine.[5] The presence of the α-methyl group distinguishes it from the natural amino acid L-tyrosine. This seemingly minor addition is crucial for its function as an enzyme inhibitor rather than a substrate.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | [6] |

| Molecular Formula | C₁₀H₁₃NO₃ | [5] |

| Molecular Weight | 195.22 g/mol | [7] |

| Melting Point | 310-315 °C (decomposes) | [7] |

| pKa | 2.7 and 10.1 | [8] |

| Solubility | Very slightly soluble in water; practically insoluble in alcohol. | [8] |

The molecule possesses two key functional groups that dictate its behavior in a biological system: a primary amine (NH₂) and a carboxylic acid (COOH), making it zwitterionic at physiological pH. Its polarity and structural similarity to L-tyrosine are central to its mechanism of action.

Mechanism of Action: Rate-Limiting Inhibition of Catecholamine Synthesis

The primary therapeutic value of Metyrosine lies in its potent and competitive inhibition of tyrosine hydroxylase (EC 1.14.16.2).[5][9] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of all endogenous catecholamines: the conversion of L-tyrosine to dihydroxyphenylalanine (DOPA).[10][11] By blocking this initial step, Metyrosine effectively reduces the overall production of dopamine, norepinephrine, and epinephrine.[12] This leads to a dose-dependent decrease in catecholamine levels, typically measured by a 35% to 80% reduction in the urinary excretion of catecholamines and their metabolites.[11]

Pharmacokinetics and Clinical Application

Metyrosine is administered orally and is well absorbed from the gastrointestinal tract.[8][13] It is primarily used to manage symptoms in patients with pheochromocytoma, such as hypertensive crises, headaches, and tachycardia, especially for preoperative preparation or in cases where surgery is contraindicated.[8][14]

| Pharmacokinetic Parameter | Description | Source |

| Absorption | Well absorbed orally; peak plasma concentrations within 1-3 hours. | [8] |

| Distribution | Appears to cross the blood-brain barrier. | [12] |

| Metabolism | Minimal biotransformation (<1% recovered as metabolites). | [8][13] |

| Excretion | 53-88% of the dose is excreted unchanged in the urine within 24 hours. | [8][13] |

| Half-life | Approximately 3.4–7.2 hours. | [13] |

The high percentage of unchanged drug excreted renally underscores its nature as a polar molecule that does not undergo extensive phase I or phase II metabolism.

Part 2: N-Benzoyl Metyrosine – A Structural and Functional Divergence

The introduction of a benzoyl group to the primary amine of Metyrosine fundamentally alters its structure and, consequently, its predicted biological activity. This section explores the hypothetical properties of N-Benzoyl-α-methyl-L-tyrosine.

Structural and Physicochemical Transformation

N-benzoylation converts the primary amine of Metyrosine into a secondary amide. This single modification has profound implications for the molecule's physicochemical properties.

Key Structural Changes:

-

Loss of Basicity: The primary amine (pKa ~10.1) is basic and exists predominantly in its protonated, cationic form (-NH₃⁺) at physiological pH. The resulting amide is neutral and non-basic.

-

Increased Lipophilicity: The addition of the aromatic benzoyl group significantly increases the molecule's hydrophobicity, which would be reflected in a higher LogP value.

-

Steric Hindrance: The bulky benzoyl group introduces significant steric hindrance around the α-carbon.

-

Hydrogen Bonding: The N-H of the amide can still act as a hydrogen bond donor, but the loss of two hydrogens from the original amine reduces its overall hydrogen bonding capacity as a donor.

Projected Impact on Mechanism of Action and Pharmacokinetics

The structural changes are predicted to have a dramatic and likely detrimental effect on Metyrosine's established mechanism of action.

-

Loss of Tyrosine Hydroxylase Inhibition: The cationic primary amine of Metyrosine is critical for its ability to mimic the natural substrate (L-tyrosine) and bind to the active site of tyrosine hydroxylase. The conversion to a neutral, bulky amide would likely disrupt or completely abolish this key interaction, rendering the molecule inactive as a competitive inhibitor. The active site of an enzyme is a precisely-tuned environment; such a drastic change in charge and size at a key recognition point is rarely tolerated.

The pharmacokinetic profile would also be fundamentally altered.

| Parameter | Metyrosine | Predicted N-Benzoyl Metyrosine | Rationale |

| Solubility | Low aqueous solubility | Very low aqueous solubility | Increased lipophilicity from the benzoyl group. |

| Absorption | Good oral absorption | Potentially altered; may increase due to lipophilicity but could be limited by poor solubility. | Balance between lipophilicity and dissolution rate. |

| Metabolism | Minimal | Likely undergoes significant metabolism (e.g., hydrolysis, hydroxylation). | The amide bond can be a substrate for amidases, and the new aromatic ring provides a site for CYP450 oxidation. |

| Excretion | Primarily renal (unchanged) | Primarily biliary/fecal after metabolism. | Increased molecular weight and lipophilicity favor metabolic clearance over renal excretion. |

| CNS Penetration | Crosses BBB | Potentially increased | Neutral charge and higher lipophilicity facilitate passive diffusion across the blood-brain barrier. |

Part 3: Synthesis and Analysis – A Methodological Contrast

The distinct chemical natures of Metyrosine and its N-Benzoyl derivative necessitate entirely different approaches for their synthesis and subsequent analysis.

Synthetic Protocols

The synthesis of enantiomerically pure Metyrosine is a non-trivial process, often involving stereoselective methods to install the chiral quaternary center. The following is a conceptual protocol based on published methods.[15]

Objective: To synthesize (S)-α-methyl-L-tyrosine from a protected tyrosine precursor.

Causality: This multi-step process is designed to build the chiral center with high diastereomeric and enantiomeric purity, which is essential as only the L-isomer is pharmacologically active.[8] Each step uses specific reagents to control the stereochemistry and protect/deprotect functional groups in the correct sequence.

Step-by-Step Methodology:

-

Protection: Start with a commercially available L-tyrosine derivative where the amine and carboxylic acid are protected (e.g., as a benzhydryl amine and methyl ester, respectively). The phenolic hydroxyl is also typically protected (e.g., as a methyl ether).

-

α-Methylation: Treat the protected tyrosine with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form an enolate. This is followed by quenching with an electrophilic methyl source like methyl iodide. This step creates the crucial α-methyl group. The diastereomeric ratio of the product must be assessed at this stage.

-

Purification: The resulting diastereomers are separated using column chromatography.

-

Deprotection (Amine and Acid): The protecting groups on the amine and carboxylic acid are removed. For instance, a benzhydryl group can be removed via hydrogenolysis (H₂ gas with a Palladium catalyst).[15]

-

Deprotection (Phenolic Hydroxyl): The ether protecting the phenolic hydroxyl group is cleaved. A common reagent for cleaving methyl ethers is boron tribromide (BBr₃).

-

Final Purification: The final Metyrosine product is purified by recrystallization or ion-exchange chromatography to yield the pure L-isomer.

This protocol describes a standard method for acylating an amino group, known as the Schotten-Baumann reaction, adapted for Metyrosine.

Objective: To selectively add a benzoyl group to the primary amine of Metyrosine.

Causality: The reaction is performed under basic conditions to deprotonate the amine, making it a more effective nucleophile to attack the electrophilic carbonyl carbon of benzoyl chloride. The biphasic system (or aqueous base) helps to neutralize the HCl byproduct and drive the reaction to completion. This protocol is a self-validating system as the reaction progress can be easily monitored by TLC or LC-MS, and the product's identity confirmed by standard spectroscopic methods.

Step-by-Step Methodology:

-

Dissolution: Dissolve Metyrosine (1 equivalent) in an aqueous solution of a base, such as 1 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃), with cooling in an ice bath.

-

Reagent Addition: While stirring vigorously, slowly and simultaneously add benzoyl chloride (1.1 equivalents) and additional aqueous base solution to maintain a basic pH (pH 8-10).

-

Reaction: Continue stirring at 0-5 °C for 1-2 hours. The reaction is typically complete when the smell of benzoyl chloride has disappeared.

-

Workup (Acidification): Once the reaction is complete, carefully acidify the mixture with cold 1 M Hydrochloric Acid (HCl) to a pH of ~2. This will protonate the carboxylic acid and cause the N-benzoyl derivative, which is much less water-soluble than Metyrosine, to precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Benzoyl Metyrosine.

Analytical Protocols

Objective: To quantify Metyrosine in a biological matrix (e.g., plasma) using High-Performance Liquid Chromatography (HPLC) with derivatization.[16]

Causality: Metyrosine is a polar compound with poor retention on standard reversed-phase (C18) columns and lacks a strong chromophore for sensitive UV detection. Therefore, derivatization is employed to (a) increase its hydrophobicity for better retention and separation and (b) introduce a chromophore or fluorophore for highly sensitive detection.

Step-by-Step Methodology:

-

Sample Preparation: Precipitate proteins from the plasma sample using an agent like perchloric acid or acetonitrile. Centrifuge to pellet the protein and collect the supernatant.

-

Derivatization:

-

Convert Metyrosine to its methyl ester by reacting the sample with methanolic HCl.

-

React the resulting methyl ester with a chiral derivatizing agent that contains a strong chromophore, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT), to form diastereomeric thioureas.[16]

-

-

HPLC Conditions:

-

Column: C18 (Octadecylsilane) column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 35:65 v/v) containing a buffer/ion-pairing agent like 0.1% triethylamine, adjusted to an acidic pH.[16]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the derivative absorbs strongly (e.g., 250 nm).[16]

-

Quantification: Use a calibration curve prepared with standards that have undergone the same extraction and derivatization process.

-

Objective: To quantify the hypothetical N-Benzoyl Metyrosine using Reversed-Phase HPLC (RP-HPLC).

Causality: Unlike Metyrosine, the N-Benzoyl derivative is significantly more nonpolar and contains a strong benzoyl chromophore. This allows for direct analysis on a reversed-phase column without the need for derivatization, simplifying the workflow.

Step-by-Step Methodology:

-

Sample Preparation: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from the biological matrix. For LLE, acidify the sample and extract with a water-immiscible organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

HPLC Conditions:

-

Column: C18 (Octadecylsilane) column.

-

Mobile Phase: Gradient elution. Start with a higher percentage of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and ramp up to a high percentage of organic solvent (e.g., acetonitrile or methanol). For example, a 20-minute gradient from 30% to 90% acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to the absorbance maximum of the benzoyl group (approx. 230-254 nm).

-

Quantification: Use a calibration curve prepared with a pure standard of N-Benzoyl Metyrosine.

-

Conclusion

The distinction between Metyrosine and its N-Benzoyl derivative is a clear illustration of structure-activity relationships in medicinal chemistry.

-

Metyrosine is a polar amino acid analog, specifically designed to mimic L-tyrosine and inhibit a critical enzymatic step. Its therapeutic utility is entirely dependent on the presence of its free primary amine and its overall physicochemical similarity to the natural substrate.

-

N-Benzoyl Metyrosine , in stark contrast, is a significantly more lipophilic and sterically hindered molecule. The conversion of the essential primary amine to a neutral amide group is predicted to abolish its inhibitory activity on tyrosine hydroxylase. While this modification negates its intended therapeutic purpose, it transforms the molecule into a compound with a completely different pharmacokinetic profile and potential for new, unrelated biological activities or use as a synthetic intermediate.

For the drug development professional, this comparative analysis underscores a critical principle: even a single, well-understood chemical modification can fundamentally pivot a molecule's identity from a targeted therapeutic agent to an inactive analog, demanding entirely different strategies for its synthesis, handling, and analysis.

References

- Metyrosine | Tyrosine Hydroxylase Enzyme Inhibitor - MedchemExpress.com. (n.d.). MedChemExpress.

- METYROSINE - Inxight Drugs. (n.d.).

- Metyrosine: Package Insert / Prescribing Information - Drugs.com. (2025, June 5). Drugs.com.

- Metyrosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).

- metyroSINE Monograph for Professionals - Drugs.com. (2024, March 10). Drugs.com.

- metyroSINE: Uses, Side Effects & Dosage - Healio. (2025, July 1). Healio.

- Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target - Patsnap Synapse. (2023, November 8).

- Demser - Drug Summary. (n.d.). Prescribers' Digital Reference.

- Clinical Profile of Metyrosine 250mg Capsule - GlobalRx. (n.d.). GlobalRx.

- Metyrosine | C10H13NO3 | CID 441350 - PubChem. (n.d.).

- What is the mechanism of Metyrosine? - Patsnap Synapse. (2024, July 17).

- Metyrosine (USP) | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). PharmaCompass.

- Definition of metyrosine - NCI Drug Dictionary - National Cancer Institute. (n.d.).

- Hefnawy, M. M., & Stewart, J. T. (1998). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate.

- US Patent for Stereoselective synthesis of metyrosine Patent (Patent # 9,452,974 B2). (2016).

- Metyrosine. (n.d.). DrugFuture.

Sources

- 1. Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 4. Facebook [cancer.gov]

- 5. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metyrosine (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Metyrosine [drugfuture.com]

- 8. metyroSINE: Uses, Side Effects & Dosage | Healio [healio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. METYROSINE [drugs.ncats.io]

- 11. drugs.com [drugs.com]

- 12. pdr.net [pdr.net]

- 13. MetyroSINE Monograph for Professionals - Drugs.com [drugs.com]

- 14. Metyrosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. US9452974B2 - Stereoselective synthesis of metyrosine - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Protocol for analyzing N-Benzoyl-O,alpha-dimethyl-DL-tyrosine

Comprehensive Analytical Characterization of N-Benzoyl-O, -dimethyl-DL-tyrosine

Introduction & Molecule Profile[1]

N-Benzoyl-O,

This protocol addresses the unique analytical challenges posed by this molecule:

-

Steric Hindrance: The

-methyl group creates a quaternary center that challenges standard chiral recognition mechanisms. -

Hydrophobicity: The N-benzoyl and O-methyl caps require modified Reverse Phase (RP) conditions compared to native amino acids.

-

Optical Isomerism: As a DL-racemate, baseline separation of enantiomers is critical for process control.

Physicochemical Properties (Estimated)

| Property | Value / Characteristic | Impact on Analysis |

| Formula | MW ~327.37 g/mol | |

| Solubility | Low in water; High in MeOH, ACN, DMSO | Dissolve samples in MeOH/Water (80:20). |

| Acid/Base | Weak acid (Free -COOH); No basic amine | Retention is pH-dependent; requires acidic mobile phase. |

| Chromophore | Strong UV Absorbance (Benzoyl + Phenol) | Excellent detection at 254 nm. |

Analytical Workflow Overview

The following diagram outlines the logical progression from crude sample receipt to final certification.

Figure 1: Sequential workflow for the full characterization of N-Benzoyl-O,

Protocol A: Chemical Purity by RP-HPLC

Objective: To quantify the chemical purity (Area %) and identify synthetic byproducts (e.g., unreacted O-methyl tyrosine or benzoic acid).

Rationale: Standard C18 chemistry is sufficient for the separation of the main peak from impurities. However, the free carboxylic acid requires pH suppression (pH < 3.0) to prevent peak tailing. The N-benzoyl group provides strong UV absorption, allowing sensitive detection at 254 nm.

Method Parameters

| Parameter | Condition |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water ( |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 20% B; 2-15 min: 20% |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV @ 254 nm (Primary), 214 nm (Secondary) |

| Injection Vol | 5-10 µL |

Preparation: Dissolve 10 mg of sample in 10 mL of Methanol:Water (80:20). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.

System Suitability Criteria:

-

Tailing Factor:

(Critical due to -COOH interaction). -

Theoretical Plates:

. -

RSD (n=5):

for the main peak area.

Protocol B: Chiral Resolution (Enantiomeric Ratio)

Objective: To separate the D- and L-enantiomers of the racemic mixture.

Scientific Challenge:

Separating

Chiral Recognition Mechanism

The separation relies on hydrogen bonding between the amide (N-Benzoyl) and the carbamate residues on the CSP, combined with the steric discrimination of the

Figure 2: Mechanistic interactions driving the chiral separation on polysaccharide columns.

Method Parameters (Normal Phase)

| Parameter | Condition |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) |

| Additive | 0.1% TFA is mandatory to suppress the ionization of the carboxylic acid.[1] Without TFA, the peaks will not resolve. |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 254 nm |

Expected Results:

-

Resolution (

): Expect -

Elution Order: Must be determined empirically using a pure standard (e.g., L-isomer) if available. Typically, the L-isomer elutes first on AD-H columns for N-blocked amino acids, but this is not a universal rule.

Protocol C: Structural Confirmation

Mass Spectrometry (LC-MS)[5]

-

Mode: Electrospray Ionization (ESI), Negative Mode.

-

Rationale: The free carboxylic acid deprotonates easily.

-

Target Ion:

. -

Calculation:

-

Formula:

-

Monoisotopic Mass: 327.15

-

Observed m/z: 326.14

-

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

Key Diagnostic Signals:

-

-Methyl Group: A sharp singlet (3H) in the upfield region (

-

O-Methyl Group: A sharp singlet (3H) at

~3.7 - 3.8 ppm. -

Amide Proton (NH): A singlet downfield (

8.0 - 9.0 ppm), confirming N-benzoylation. -

Aromatic Region:

-

Benzoyl group: Multiplets at

7.4 - 7.9 ppm (5H). -

Tyrosine ring: Two doublets (AA'BB' system) if para-substituted.

-

References

-

Hefnawy, M. M., & Stewart, J. T. (2006). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate.[2] Journal of Liquid Chromatography & Related Technologies. Link

-

Sigma-Aldrich (Merck). Chiral HPLC Analysis of O-Methyl-D-tyrosine (Application Note). BenchChem / Sigma Technical Library. Link

-

Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

-

PubChem. N-Benzoyl-L-tyrosine (Compound Summary). National Library of Medicine. Link

-

Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.[3] (Foundational text on chiral recognition mechanisms for amino acid derivatives).

Application Note: Troglitazone (CAS 118024-43-4) as a Benchmark Reference Standard

Introduction: The "Canary in the Coal Mine"

Troglitazone (CAS 118024-43-4) holds a unique position in pharmaceutical history. Originally the first thiazolidinedione (TZD) approved for Type 2 diabetes, it was withdrawn from the market in 2000 due to idiosyncratic drug-induced liver injury (IDILI). Today, it serves a critical new purpose: it is the industry-standard positive control for predictive toxicology.

In modern drug development, Troglitazone is not screened as a candidate, but as a calibrator for failure . It is used to validate assay sensitivity in two critical domains:

-

Mitochondrial Dysfunction: Validating the "Glu/Gal" metabolic switch assay.[1]

-

Cholestasis (BSEP Inhibition): Benchmarking transporter interference potential.

This application note details the protocols required to use Troglitazone as a reference standard to detect hepatotoxic liabilities in novel chemical entities (NCEs).

Physicochemical Specifications & Handling

Troglitazone is light-sensitive and requires specific handling to maintain potency as a reference standard.

| Parameter | Specification |

| CAS Number | 118024-43-4 |

| IUPAC Name | 5-[[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

| Molecular Weight | 441.54 g/mol |

| Solubility (DMSO) | ~20–25 mg/mL (Stock usually prepared at 10–50 mM) |

| Solubility (Ethanol) | ~5 mg/mL |

| Solubility (Aqueous) | Insoluble (Requires carrier solvent for cell culture) |

| Storage | -20°C, desiccated, protected from light.[2][3][4][5] |

| Stability | DMSO stock stable for 6 months at -20°C. Avoid freeze-thaw cycles. |

Mechanism of Action & Toxicity

Understanding why Troglitazone is used as a control is prerequisite to interpreting assay data. Its toxicity profile is dual-pronged:

-

Mitochondrial Permeability Transition (MPT): Troglitazone induces the opening of the MPT pore, collapsing the mitochondrial membrane potential (

) and depleting ATP. -

BSEP Inhibition: It (and its sulfate metabolite) competitively inhibits the Bile Salt Export Pump (BSEP/ABCB11), leading to the accumulation of toxic bile acids within hepatocytes.

Visualization: The Dual-Hit Toxicity Pathway

Figure 1: The dual mechanism of Troglitazone-induced hepatotoxicity. Note the critical role of the sulfate metabolite in BSEP inhibition.[6]

Protocol A: Mitochondrial Toxicity Screening (Glu/Gal Assay)[1]

This assay exploits the Crabtree Effect .[1][7] Tumor-derived cells (like HepG2) in high-glucose media rely on glycolysis (Warburg effect) and are resistant to mitochondrial toxins. By forcing cells to grow in Galactose , they must rely on oxidative phosphorylation (OXPHOS) to generate ATP.[1]

Troglitazone is the positive control for this metabolic switch.

Materials

-

Cell Line: HepG2 or HepaRG.

-

Glucose Media: DMEM (High Glucose, 25 mM) + 10% FBS.

-

Galactose Media: DMEM (No Glucose) + 10 mM Galactose + 1 mM Sodium Pyruvate + 10% FBS.

-

Readout: CellTiter-Glo® (ATP luminescence) or MTT.

Experimental Workflow

-

Seeding: Seed HepG2 cells at 15,000 cells/well in 96-well plates. Allow attachment for 24 hours in standard Glucose media.

-

Media Switch:

-

Wash Plate A with PBS and replace with Glucose Media .

-

Wash Plate B with PBS and replace with Galactose Media .

-

-

Equilibration: Incubate for 2-4 hours to allow metabolic adaptation.

-

Dosing:

-

Prepare Troglitazone serial dilutions in DMSO (Final DMSO < 0.5%).

-

Dose range: 0.1 µM to 100 µM .

-

Include Vehicle Control (DMSO only).

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Readout: Measure ATP levels (luminescence).

Data Analysis & Acceptance Criteria

Calculate the IC50 for both conditions. A "Mitochondrial Toxicant" is defined by the magnitude of the shift.

-

Troglitazone Reference Values:

-

Glucose IC50: > 100 µM (Often non-toxic in glycolysis).

-

Galactose IC50: ~ 25–40 µM.

-

Acceptance: The assay is valid if Troglitazone shows an MI > 3.0 .

-

Protocol B: BSEP Inhibition (Vesicular Transport)

Inhibition of the Bile Salt Export Pump is a leading cause of DILI. Troglitazone is used to benchmark the potency of NCEs against this transporter.

Materials

-

Membranes: Inverted membrane vesicles overexpressing human BSEP (ABCB11).

-

Substrate: [3H]-Taurocholic Acid (TCA).[8]

-

Reference Inhibitor: Troglitazone (CAS 118024-43-4).

Experimental Workflow

-

Preparation: Thaw vesicles and dilute in Transport Buffer (10 mM Tris-HCl, 250 mM Sucrose, 10 mM MgCl2, pH 7.4).

-

Plate Setup:

-

ATP-dependent wells: Buffer + 4 mM ATP.

-

AMP-dependent wells (Background): Buffer + 4 mM AMP.

-

-

Dosing: Add Troglitazone (Range: 0.1 µM – 50 µM) to reaction mix.

-

Start Reaction: Add [3H]-TCA (2 µM final concentration).

-

Incubation: 5 minutes at 37°C.

-

Stop Reaction: Rapid filtration through glass fiber filters using ice-cold washing buffer.

-

Quantification: Liquid Scintillation Counting.

Acceptance Criteria

-

Net Transport: (CPM in ATP wells) - (CPM in AMP wells).

-

Troglitazone IC50: The assay is valid if the IC50 falls between 2.0 µM and 5.0 µM (Literature consensus ~3.9 µM).

-

Note: If using Troglitazone Sulfate (metabolite) as a reference, the IC50 should be significantly lower (~0.4 µM).

Protocol C: PPARγ Reporter Assay (Potency)

While toxicity is the primary use, Troglitazone remains a reference agonist for PPARγ activation.

Workflow Summary

-

Transfection: HEK293 cells co-transfected with a PPARγ expression vector and a PPRE-Luciferase reporter.

-

Treatment: Treat cells with Troglitazone (1 nM – 10 µM) for 24 hours.

-

Readout: Measure Luciferase activity.

-

Reference Value: Human PPARγ EC50 should be ~550 nM .

Experimental Logic Visualization

The following diagram illustrates the decision tree for validating a new assay using Troglitazone.

Figure 2: Validation logic flow for qualifying Troglitazone as a reference standard in toxicity assays.

References

-

Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527–550.

-

Funk, C., et al. (2001). "Cholestatic potential of troglitazone as a possible factor contributing to troglitazone-induced hepatotoxicity: in vivo and in vitro interaction at the canalicular bile salt export pump (Bsep) in the rat."[3][9] Molecular Pharmacology, 59(3), 627–635.[3]

-

Tirmenstein, M. A., et al. (2002). "Effects of troglitazone on HepG2 viability and mitochondrial function." Toxicological Sciences, 69(1), 131–138.[3]

-

FDA Drug Safety Communication. "Rezulin (Troglitazone) Withdrawal Market History." U.S. Food and Drug Administration.

-

Marroquin, L. D., et al. (2007). "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants." Toxicological Sciences, 97(2), 539–547.

Sources

- 1. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. Troglitazone - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Troglitazone [sigmaaldrich.com]

- 6. Direct toxicity effects of sulfo-conjugated troglitazone on human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Troglitazone-induced intrahepatic cholestasis by an interference with the hepatobiliary export of bile acids in male and female rats. Correlation with the gender difference in troglitazone sulfate formation and the inhibition of the canalicular bile salt export pump (Bsep) by troglitazone and troglitazone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Organic Impurities in Metyrosine Active Pharmaceutical Ingredient (API) according to the USP Monograph and a Modernized HPLC Approach

Abstract